4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+) is a complex compound that combines the properties of pyridine and pyrazine ligands with a ruthenium(2+) center. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties, which make it a valuable candidate for various applications in catalysis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine typically involves the reaction of 4-tert-butylpyridine with appropriate reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Hiyama-Denmark cross-coupling, where 4-tert-butylpyridine is reacted with a suitable organosilane reagent . The reaction conditions often include the use of a base, such as sodium persulfate, and a solvent mixture of dimethyl sulfoxide (DMSO) and dichloroethane (DCE) under irradiation with fluorescent light .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the tert-butyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding reduced pyridine derivatives.
Scientific Research Applications
4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+) has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+) involves its ability to coordinate with metal centers and form stable complexes. These complexes can interact with various molecular targets, such as enzymes and DNA, leading to biological effects. The compound’s electronic properties allow it to participate in redox reactions, which are crucial for its catalytic and therapeutic activities .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylpyridine: A simpler pyridine derivative used in similar applications but lacks the additional coordination sites provided by the pyrazine and ruthenium components.
4,4’-Di-tert-butyl-2,2’-bipyridine: Another bipyridine derivative with similar coordination properties but different steric and electronic characteristics.
2,2’6’,2’'-Terpyridine: A tridentate ligand with three pyridine rings, offering different coordination geometry and electronic properties compared to the target compound.
Uniqueness
4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+) is unique due to its combination of pyridine and pyrazine ligands with a ruthenium center, providing a versatile platform for various applications in catalysis, materials science, and medicinal chemistry. Its ability to form stable complexes with multiple coordination sites makes it particularly valuable for designing advanced functional materials and therapeutic agents.
Properties
CAS No. |
1821168-34-6 |
---|---|
Molecular Formula |
C34H36N10Ru |
Molecular Weight |
685.8 |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+) |
InChI |
InChI=1S/C18H24N2.2C8H6N4.Ru/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;/h7-12H,1-6H3;2*1-6H;/q;;;+2 |
InChI Key |
ZESDFQIKGVCPIY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Ru+2] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.